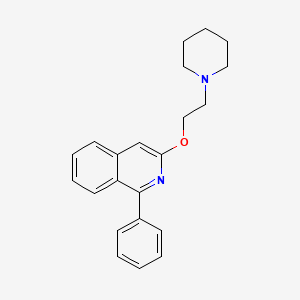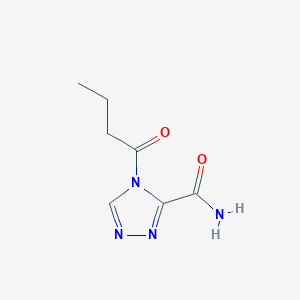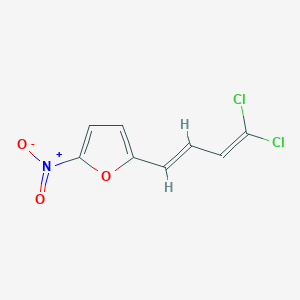![molecular formula C6H11NO2 B12917868 Formamide, N-[(3-methyl-3-oxetanyl)methyl]- CAS No. 202871-64-5](/img/structure/B12917868.png)
Formamide, N-[(3-methyl-3-oxetanyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyloxetan-3-yl)methyl)formamide typically involves the reaction of 3-methyloxetan-3-ylmethanol with formamide under controlled conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamide group .
Industrial Production Methods
Industrial production methods for N-((3-Methyloxetan-3-yl)methyl)formamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-((3-Methyloxetan-3-yl)methyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-Methyloxetan-3-yl)methyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((3-Methyloxetan-3-yl)methyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((3-Methyloxetan-3-yl)methyl)amine
- N-((3-Methyloxetan-3-yl)methyl)acetamide
- N-((3-Methyloxetan-3-yl)methyl)benzamide
Uniqueness
N-((3-Methyloxetan-3-yl)methyl)formamide is unique due to its specific formamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
202871-64-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]formamide |
InChI |
InChI=1S/C6H11NO2/c1-6(2-7-5-8)3-9-4-6/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
DUYOANSTYGYPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)


![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)




![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)


